2-Amino-4-oxopentanoate
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Overview
Description
®-2-amino-4-oxopentanoic acid, also known as ®-glutamic acid, is a chiral amino acid that plays a crucial role in various biochemical processes. It is an important intermediate in the synthesis of proteins and is involved in the metabolism of nitrogen in living organisms. This compound is also a key player in the central nervous system, acting as a neurotransmitter.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-4-oxopentanoic acid can be achieved through several methods. One common approach is the enzymatic conversion of levulinic acid using engineered glutamate dehydrogenase from Escherichia coli. This method involves the use of ammonia as the amino donor and results in high enantiomeric excess .
Industrial Production Methods: Industrial production of ®-2-amino-4-oxopentanoic acid often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth.
Chemical Reactions Analysis
Types of Reactions: ®-2-amino-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted amino acids.
Scientific Research Applications
®-2-amino-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Plays a role in the study of metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and as a neurotransmitter modulator.
Industry: Used in the production of biodegradable plastics and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-amino-4-oxopentanoic acid involves its interaction with specific receptors and enzymes in the body. It acts as an agonist at glutamate receptors in the central nervous system, leading to the activation of various signaling pathways. These pathways are involved in processes such as synaptic transmission, learning, and memory.
Comparison with Similar Compounds
(S)-2-amino-4-oxopentanoic acid: The enantiomer of ®-2-amino-4-oxopentanoic acid, which has different biological activities.
2-amino-3-oxobutanoic acid: A structurally similar compound with different functional groups.
Uniqueness: ®-2-amino-4-oxopentanoic acid is unique due to its specific chiral configuration, which determines its interaction with biological molecules and its role in various biochemical processes. Its ability to act as a neurotransmitter and its involvement in nitrogen metabolism further distinguish it from other similar compounds.
Biological Activity
2-Amino-4-oxopentanoate, also known as R-2-amino-4-oxopentanoic acid, is a chiral amino acid with significant biological activity. It plays a crucial role in various biochemical processes, particularly in the context of neurotransmission and metabolic pathways. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
This compound has the chemical formula C5H9NO3 and is structurally related to glutamic acid. Its unique chiral configuration allows it to interact specifically with biological receptors, influencing various physiological processes.
The primary mechanism of action for this compound involves its role as an agonist at glutamate receptors in the central nervous system (CNS). This interaction leads to the activation of signaling pathways associated with synaptic transmission, learning, and memory formation. The compound also exhibits enzyme inhibitory properties, which can modulate metabolic pathways relevant to various diseases.
Biological Activities
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Neurotransmitter Modulation :
- Acts as a neurotransmitter in the CNS.
- Involved in synaptic plasticity and cognitive functions.
-
Enzyme Inhibition :
- Inhibits specific enzymes that are crucial for metabolic processes.
- Potential therapeutic applications in managing metabolic disorders.
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Cellular Interactions :
- Influences cellular signaling pathways.
- May affect cell proliferation and differentiation.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability through antioxidant mechanisms.
Case Study 2: Enzyme Interaction
Research focused on the compound's interaction with glutamate dehydrogenase (GDH), revealing that this compound acts as a competitive inhibitor. This inhibition was shown to regulate amino acid metabolism effectively, suggesting its potential use in treating conditions related to enzyme dysfunctions.
Data Table: Summary of Biological Activities
Applications in Medicine and Industry
This compound has been explored for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems positions it as a candidate for drug development aimed at enhancing cognitive function or protecting against neurodegeneration.
In industrial applications, this compound serves as a building block for synthesizing peptides and other complex molecules, emphasizing its versatility beyond biological contexts.
Properties
CAS No. |
772325-69-6 |
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Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
(2R)-2-amino-4-oxopentanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m1/s1 |
InChI Key |
QUCHWTCTBHQQDU-SCSAIBSYSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C(=O)O)N |
Canonical SMILES |
CC(=O)CC(C(=O)O)N |
Origin of Product |
United States |
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